Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate
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Overview
Description
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate typically involves multiple steps. The process begins with the preparation of the hexopyranoside core, followed by the introduction of the azido group and the acetylamino group. The final step involves the esterification with benzoic acid to form the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve scalability. These methods can achieve high conversion rates and selectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The acetylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and pressures to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields an amine, while oxidation can produce nitro compounds .
Scientific Research Applications
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. The acetylamino group can interact with biological molecules, potentially affecting their function. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-acetylaminoethyl)benzoate: Shares the benzoate ester and acetylamino groups but lacks the azido group.
Ethyl p-aminobenzoate (Benzocaine): An ester of p-aminobenzoic acid, used as a local anesthetic.
Uniqueness
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate is unique due to the presence of the azido group, which allows for specific chemical modifications and applications in click chemistry. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H20N4O5 |
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Molecular Weight |
348.35 g/mol |
IUPAC Name |
[(2R,3S,5R,6S)-5-acetamido-2-(azidomethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C16H20N4O5/c1-10(21)19-12-8-13(14(9-18-20-17)25-16(12)23-2)24-15(22)11-6-4-3-5-7-11/h3-7,12-14,16H,8-9H2,1-2H3,(H,19,21)/t12-,13+,14-,16+/m1/s1 |
InChI Key |
OEPYXGQOCPRRFX-CTASWTNQSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H]([C@H](O[C@@H]1OC)CN=[N+]=[N-])OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1CC(C(OC1OC)CN=[N+]=[N-])OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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